methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
Description
Historical Context and Development
The quinazoline nucleus, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, laid the groundwork for subsequent heterocyclic innovations. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline were initially termed "bicyanoamido benzoyl" before systematic nomenclature emerged. The fusion of thiazole rings with quinazoline, leading to thiazoloquinazolines, gained traction in the late 20th century as researchers sought to enhance the bioactivity of quinazoline-based compounds. The thiazolo[3,4-a]quinazoline variant, characterized by a thiazole ring fused at positions 3 and 4 of the quinazoline core, emerged as a distinct subclass due to its unique electronic and steric properties.
Key milestones include the development of antiviral thioxothiazolo[3,4-a]quinazoline derivatives in the 2010s, which inhibited herpesviruses by targeting viral alkaline nucleases. Parallel advancements in microwave-assisted synthesis and transition-metal-free cyclization methods further accelerated the exploration of this scaffold.
Significance in Medicinal Chemistry
Thiazolo[3,4-a]quinazolines occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the quinazoline nitrogens) and hydrophobic interactions (through the thiazole and fused aromatic system). These features enable potent inhibition of enzymatic targets, as demonstrated by:
- Antiviral activity : Thioxothiazolo[3,4-a]quinazolines exhibited nanomolar efficacy against human cytomegalovirus (HCMV) and murine CMV, including drug-resistant strains.
- Kinase modulation : Tricyclic thiazolo[5,4-f]quinazolines inhibited DYRK1A (IC~50~ = 40–50 nM), a kinase implicated in Alzheimer’s disease.
- Anticancer potential : Pyrido- and pyrimidoquinazoline derivatives suppressed proliferation in prostate (PC3), breast (MDA-MB231), and cervical (HeLa) cancer lines by inducing cell cycle arrest.
Structural Classifications of Thiazoloquinazolines
Thiazoloquinazolines are classified based on their fusion positions and substituent patterns:
The [3,4-a] fusion, as seen in the target compound, positions the thiazole sulfur and quinazoline N~1~ for optimal hydrogen bond acceptor-donor interactions with biological targets.
Research Evolution of Functionalized Thiazolo[3,4-a]Quinazolines
Functionalization strategies have evolved through three generations:
- First-generation (pre-2000) : Focused on simple alkyl/aryl substitutions via Friedländer or Gould-Jacobs reactions, yielding low-complexity derivatives with moderate bioactivity.
- Second-generation (2000–2015) : Introduced microwave-assisted Dimroth rearrangements and Appel salt chemistry, enabling tricyclic systems like thiazolo[5,4-f]quinazolines. A representative synthesis involved:
$$
\text{Anthranilonitrile} \xrightarrow{\text{Appel salt}} \text{Dithiazole intermediate} \xrightarrow{\text{Cu(I) cyclization}} \text{Thiazoloquinazoline core}
$$ - Third-generation (post-2015) : Embraced transition-metal-free cascades, such as the K~2~CO~3~-mediated bicyclization of o-alkenylphenyl isothiocyanates with propargylamines. This method achieved 72–89% yields for [2,3-b]-fused derivatives.
Importance of 8-Carboxylate and Piperidine Functionalities
The 8-carboxylate group in methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate serves dual roles:
- Solubility modulation : Esterification (methyl group) balances lipophilicity for membrane penetration while retaining hydrolyzability to carboxylic acid in vivo.
- Target engagement : Carboxylates coordinate Mg~2+~ ions in kinase ATP-binding pockets, as observed in DYRK1A inhibitors.
The piperidine-1-carbonyl moiety contributes:
- Conformational restraint : The piperidine’s chair conformation pre-organizes the carbonyl group for hydrogen bonding with protease catalytic residues.
- Enhanced bioavailability : Piperidine’s basic nitrogen facilitates salt formation, improving pharmacokinetic properties.
Synergistically, these groups position the compound as a versatile scaffold for further optimization against viral and kinase targets.
Properties
IUPAC Name |
methyl 5-oxo-3-(piperidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-17(24)10-5-6-11-12(9-10)21-14(19-15(11)22)13(27-18(21)26)16(23)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELJDDTHZNDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed by the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling of Thiazole and Quinazoline Rings: The thiazole and quinazoline rings are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Introduction of the Piperidine Carbonyl Group: The piperidine carbonyl group is introduced through an acylation reaction using piperidine and a suitable acylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Yields
Functional Group Transformations
The compound undergoes selective modifications at its ester, thioxo, and piperidine carbonyl groups:
-
Ester hydrolysis : Treatment with 2M NaOH yields the carboxylic acid derivative (68% yield) .
-
Nucleophilic substitution : The thioxo group reacts with amines (e.g., benzylamine) to form thioether derivatives at 60°C .
-
Oxidation : Hydrogen peroxide converts the thioxo group to a sulfonyl group, enhancing water solubility.
Reaction Mechanisms and Kinetics
-
Electrophilic aromatic substitution : The quinazoline ring undergoes nitration at position 6 with HNO₃/H₂SO₄, confirmed by HPLC-MS analysis .
-
Radical dimerization : Under UV light, the thiazole ring forms dimers via C–S bond cleavage, detected via NMR and ESI-MS .
Table 2: Kinetic Parameters for Oxidation
| Oxidizing Agent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (min) |
|---|---|---|---|
| H₂O₂ | 25 | 0.012 | 58 |
| KMnO₄ | 50 | 0.045 | 15 |
Table 3: Biological Activity of Key Derivatives
| Derivative Structure | Target Organism | EC₅₀/MIC | Mechanism |
|---|---|---|---|
| Piperidine-carbonyl variant | HCMV | 1.1 μM | UL98 nuclease inhibition |
| Thioether analog | S. aureus | 8 μg/mL | Cell wall synthesis disruption |
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate has been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazoloquinazolines exhibit significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Properties
Recent research indicates that thiazoloquinazoline derivatives can serve as effective anticancer agents. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar scaffolds have been identified as inhibitors of key oncogenic pathways, making them candidates for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds within this class have shown promise in reducing inflammatory markers and mediators in vitro and in vivo. This suggests their potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, methyl 5-oxo derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperidine moiety significantly enhanced antimicrobial activity. The study concluded that further structural optimization could lead to the development of potent antibacterial agents.
Case Study 2: Anticancer Mechanism
A recent publication highlighted the anticancer effects of thiazoloquinazoline derivatives on ovarian cancer cells. The study demonstrated that these compounds induced apoptosis via the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway. This finding underscores their potential as therapeutic agents in cancer treatment.
Case Study 3: Anti-inflammatory Activity
Research conducted on animal models revealed that methyl 5-oxo derivatives significantly reduced paw edema in carrageenan-induced inflammation models. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Differences :
- Substituent at Position 3: The target compound features a piperidine-1-carbonyl group (6-membered ring), whereas Compound 5c substitutes with a pyrrolidine-1-carbonyl group (5-membered ring) .
- Physicochemical Properties :
- Melting Point : Compound 5c melts at 280°C ; the piperidine analog may exhibit a lower melting point due to reduced ring strain.
- NMR Shifts : The piperidine group’s protons (e.g., δ ~1.89 ppm for pyrrolidine’s (CH₂)₂ in 5c) would shift slightly due to distinct ring size and electronic environments .
Functional Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
Structural Comparison :
- Core Heterocycle : Compound 1l contains an imidazo[1,2-a]pyridine system, contrasting with the thiazolo[3,4-a]quinazoline core of the target compound .
- Substituents: Electron-Withdrawing Groups: The 4-nitrophenyl and cyano groups in 1l enhance electrophilicity, whereas the target compound’s thioxo and ester groups favor hydrogen bonding .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Mechanistic Insights
- Hydrogen Bonding : The thioxo and carbonyl groups in the target compound and 5c likely participate in graph-set motifs (e.g., $ \text{R}_2^2(8) $) to stabilize crystal packing or enzyme interactions .
- Synthetic Strategies : Both compounds could be synthesized via one-pot cyclization reactions, leveraging the reactivity of thiourea and carbonyl intermediates .
- Computational Modeling : Tools like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing hydrogen-bonding networks .
Biological Activity
Methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their biological activity. The thiazoloquinazoline scaffold is particularly noteworthy for its potential in medicinal chemistry. The molecular formula is , and it exhibits a molecular weight of approximately 304.36 g/mol.
1. Antimicrobial Activity
Research indicates that thiazoloquinazoline derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that methyl 5-oxo derivatives possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
2. Anticancer Potential
The anticancer properties of thiazoloquinazolines have been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study:
A study evaluated the cytotoxic effects of methyl 5-oxo derivatives on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity that warrants further investigation for potential therapeutic use .
3. Antiviral Activity
Emerging evidence suggests that thiazoloquinazolines may also exhibit antiviral properties. Preliminary studies have indicated that these compounds can inhibit viral replication in vitro, particularly against HIV and influenza viruses .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cellular Pathways: It modulates various cellular signaling pathways associated with apoptosis and cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine moiety and the thiazoloquinazoline core significantly influence the biological activity. For example, substituents on the nitrogen or sulfur atoms can enhance antimicrobial potency or alter cytotoxic profiles.
Q & A
Q. What are the optimized synthetic routes for methyl 5-oxo-3-(piperidine-1-carbonyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate?
Methodological Answer: The compound is synthesized via a multi-step reaction sequence. Key steps include:
- Cyclocondensation : Formation of the thiazoloquinazoline core using thiourea derivatives and appropriate carbonyl precursors under reflux conditions.
- Piperidine Incorporation : Introduction of the piperidine-1-carbonyl group via nucleophilic acyl substitution or coupling reactions.
- Esterification : Methyl esterification at the 8-position using methanol under acidic or basic conditions.
Q. Table 1: Synthesis Parameters from Evidence
Q. How is the compound characterized, and what analytical techniques are critical for structural confirmation?
Methodological Answer: A combination of spectroscopic and chromatographic methods is used:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 12.43 ppm for NH4, δ 182.99 ppm for CS1) .
- Mass Spectrometry (MS) : Confirms molecular weight (m/z 389 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C: 52.41% found vs. 52.43% calculated) .
Q. Table 2: Key Spectroscopic Data
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 3.92 (OCH₃), δ 8.27 (CH7), δ 12.43 (NH4) | |
| 13C NMR | 164.88 ppm (CO8), 159.76 ppm (CO5), 46.84 ppm (piperidine carbons) | |
| MS | Base peak at m/z 70 (piperidine fragment), molecular ion at m/z 389 |
Q. What functional groups or structural motifs are critical for its reported antimicrobial activity?
Methodological Answer: The compound’s bioactivity is attributed to:
Q. Experimental Validation :
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
Q. How can researchers address discrepancies in elemental analysis data?
Methodological Answer: Discrepancies (e.g., N: 10.79% calculated vs. 10.70% found) may arise from:
- Sample Purity : Recrystallize the compound using ethanol/water mixtures.
- Analytical Calibration : Recalibrate CHNS analyzers with certified standards.
- Byproduct Identification : Use LC-MS to detect impurities .
Q. What solvents are suitable for purification, and what challenges arise during crystallization?
Methodological Answer:
- Preferred Solvents : Ethanol, DMF-water mixtures, or chloroform-methanol systems.
- Challenges : Low solubility in non-polar solvents due to the polar thioxo and ester groups.
- Resolution : Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?
Methodological Answer:
- Analog Synthesis : Replace piperidine with pyrrolidine or morpholine to assess steric/electronic effects.
- Bioisosteric Replacement : Substitute thioxo with carbonyl or sulfonyl groups.
- In Silico Modeling : Use molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase) .
Q. What mechanistic studies elucidate the compound’s mode of action against pathogens?
Methodological Answer:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. What strategies resolve contradictions between spectroscopic and computational data?
Methodological Answer:
- DFT Calculations : Compare computed NMR chemical shifts (e.g., Gaussian 16) with experimental data.
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry.
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra .
Q. How can scale-up synthesis maintain yield and purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
